molecular formula C17H25O3- B12670937 (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate CAS No. 93966-40-6

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate

Cat. No.: B12670937
CAS No.: 93966-40-6
M. Wt: 277.4 g/mol
InChI Key: HHJUQKQNWTWFHP-YGMFQNGZSA-M
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Description

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is a chemical compound with a complex structure It is a derivative of salicylic acid, where the salicylate group is attached to a cyclohexyl ring substituted with a methyl and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate typically involves the esterification of salicylic acid with the corresponding alcohol, (1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The salicylate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the formulation of various industrial products, including cosmetics and fragrances.

Mechanism of Action

The mechanism of action of (1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate involves its interaction with specific molecular targets and pathways. The salicylate group is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: A simpler ester of salicylic acid with a methyl group.

    Ethyl salicylate: An ester of salicylic acid with an ethyl group.

    Isopropyl salicylate: An ester of salicylic acid with an isopropyl group.

Uniqueness

(1)(1alpha,2beta,5beta)-5-Methyl-2-(1-methylethyl)cyclohexyl salicylate is unique due to its complex cyclohexyl structure with multiple substituents. This structural complexity can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93966-40-6

Molecular Formula

C17H25O3-

Molecular Weight

277.4 g/mol

IUPAC Name

(1R)-2-hydroxy-1-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]cyclohexa-2,4-diene-1-carboxylate

InChI

InChI=1S/C17H26O3/c1-11(2)13-8-7-12(3)10-14(13)17(16(19)20)9-5-4-6-15(17)18/h4-6,11-14,18H,7-10H2,1-3H3,(H,19,20)/p-1/t12-,13-,14?,17-/m1/s1

InChI Key

HHJUQKQNWTWFHP-YGMFQNGZSA-M

Isomeric SMILES

C[C@@H]1CC[C@@H](C(C1)[C@@]2(CC=CC=C2O)C(=O)[O-])C(C)C

Canonical SMILES

CC1CCC(C(C1)C2(CC=CC=C2O)C(=O)[O-])C(C)C

Origin of Product

United States

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